Medicinal Chemistry Applications of N-(2-Fluoro-5-methylphenyl)cyanamide
Medicinal Chemistry Applications of N-(2-Fluoro-5-methylphenyl)cyanamide
This guide serves as an in-depth technical resource on the medicinal chemistry applications of N-(2-Fluoro-5-methylphenyl)cyanamide , a strategic intermediate in the synthesis of nitrogen-containing bioactive scaffolds.
Executive Summary
N-(2-Fluoro-5-methylphenyl)cyanamide represents a high-value "linchpin" intermediate in modern drug discovery. While the 2-fluoro-5-methylphenyl moiety is a privileged pharmacophore found in approved kinase inhibitors (e.g., Linifanib/ABT-869 ), the cyanamide derivative serves as a versatile electrophilic/nucleophilic switch. This guide details its utility as a precursor for N,N'-diarylureas , guanidines , and N-heterocycles (quinazolines, tetrazoles), emphasizing its role in modulating lipophilicity and metabolic stability via the specific fluorine-methyl substitution pattern.
Chemical Profile & Strategic Value
Structural Logic (SAR)
The 2-fluoro-5-methylphenyl motif is not arbitrary; it is a calculated bioisosteric design element used to optimize ADME properties:
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Ortho-Fluorine (2-F): Induces a conformational bias via electrostatic repulsion with the carbonyl/cyanamide nitrogen lone pair, often locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the ortho-position.
-
Meta-Methyl (5-Me): Increases lipophilicity (
value) to enhance membrane permeability and fills hydrophobic pockets in target enzymes (e.g., kinase ATP-binding sites). -
Cyanamide Core (-NH-CN): Acts as a "masked" electrophile. It is stable enough for isolation but reactive enough to form transition-state analogues.
Physicochemical Properties
| Property | Value (Approx.) | Relevance |
| Molecular Formula | C₈H₇FN₂ | Core Scaffold |
| Molecular Weight | 150.15 g/mol | Fragment-based Drug Design (FBDD) compliant |
| LogP | ~2.1 | Optimal for CNS/Cellular penetration |
| H-Bond Donors | 1 | NH group (Acidic pKa ~7-8) |
| H-Bond Acceptors | 2 | Nitrile Nitrogen, Fluorine |
| Reactivity | Ambident Nucleophile | Reacts at N (alkylation) or C (nucleophilic attack) |
Synthetic Utility: The Divergent Pathway
The primary value of N-(2-Fluoro-5-methylphenyl)cyanamide lies in its ability to access three distinct chemical spaces from a single precursor.
Synthesis of the Core Intermediate
The most robust protocol involves the desulfurization of thioureas or the direct reaction of the aniline with cyanogen bromide (BrCN).
Protocol 1: Cyanogen Bromide Route (Standard)
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Reagents: 2-Fluoro-5-methylaniline (1.0 eq), BrCN (1.1 eq), NaHCO₃ or Et₃N (2.0 eq).
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Solvent: Ether/THF or MeOH/H₂O biphasic system (0°C to RT).
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Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of BrCN, followed by elimination of HBr.
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Yield: Typically 85-95%.
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Safety Note: BrCN is highly toxic and volatile. Handle in a dedicated fume hood with bleach traps.
Downstream Transformations
The cyanamide moiety reacts with various nucleophiles and electrophiles to generate libraries of bioactive compounds.
Figure 1: Divergent synthesis pathways starting from N-(2-Fluoro-5-methylphenyl)cyanamide.
Medicinal Chemistry Applications (Case Studies)
Kinase Inhibitors (The Urea Connection)
The N,N'-diarylurea motif is a cornerstone of kinase inhibition (e.g., Sorafenib, Regorafenib). The 2-fluoro-5-methylphenyl moiety is specifically utilized in Linifanib (ABT-869) , a multitargeted tyrosine kinase inhibitor (VEGFR/PDGFR).
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Mechanism: The urea acts as a donor-acceptor motif that binds to the Glu-Lys pair in the kinase active site (DFG-out conformation).
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Role of Cyanamide: While ureas are often made via isocyanates, the cyanamide route is preferred when the isocyanate is unstable or when generating N-cyanoguanidines (a bioisostere of urea).
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Reaction: N-(2-Fluoro-5-methylphenyl)cyanamide + Aryl Amine
N-Cyanoguanidine. -
Application: N-cyanoguanidines often show improved solubility and different H-bonding profiles compared to ureas.
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Bioisosteres of Carboxylic Acids (Tetrazoles)
Reaction of the cyanamide with sodium azide (NaN₃) yields 5-aminotetrazoles .
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Utility: These are non-classical bioisosteres of carboxylic acids, offering similar pKa (~4.5-5.0) but better metabolic stability and lipophilicity.
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Target: Angiotensin II receptor antagonists and certain glutamate receptor ligands.
Heterocyclic Construction (Quinazolines)
The cyanamide nitrogen is nucleophilic enough to attack activated nitriles or carbonyls, closing the ring to form quinazolines, which are privileged scaffolds in EGFR inhibitors (e.g., Gefitinib analogues).
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Pathway: Reaction with 2-fluorobenzonitriles or 2-aminobenzonitriles.
Experimental Protocols
Protocol A: Synthesis of N-(2-Fluoro-5-methylphenyl)cyanamide
Validates the core intermediate generation.
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Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.
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Dissolution: Dissolve 2-fluoro-5-methylaniline (5.0 g, 40 mmol) in anhydrous Et₂O (50 mL). Cool to 0°C.
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Addition: Add Cyanogen Bromide (BrCN) (4.6 g, 44 mmol) as a solution in Et₂O dropwise over 20 mins.
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Critical Control: Maintain temperature <5°C to prevent polymerization.
-
-
Base Addition: Add triethylamine (Et₃N) (8.1 g, 80 mmol) dropwise. A white precipitate (Et₃N·HBr) will form immediately.
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Workup: Stir at RT for 2 hours. Filter off the salts. Wash the filtrate with 1M HCl (removes unreacted aniline) and Brine.
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Isolation: Dry over MgSO₄, concentrate in vacuo.
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Result: Off-white solid. Yield ~90%.[1]
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Characterization: IR (KBr): 2220 cm⁻¹ (strong -CN stretch).
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Protocol B: Conversion to N-Cyanoguanidine Derivative
Demonstrates reactivity with amines.
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Reactants: N-(2-Fluoro-5-methylphenyl)cyanamide (1.0 eq) + Morpholine (1.2 eq).
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Conditions: Reflux in Ethanol for 6 hours.
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Purification: Evaporate solvent; recrystallize from EtOAc/Hexane.
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Outcome: Formation of the guanidine core, confirmed by disappearance of the nitrile peak in IR and appearance of C=N stretch (~1600 cm⁻¹).
Safety & Handling
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Cyanogen Bromide (BrCN): Extremely toxic. Hydrolyzes to release HCN. Use only in a well-ventilated hood. Store in a refrigerator.
-
Cyanamides: Can cause contact dermatitis. Wear nitrile gloves and lab coats.
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Waste: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.
References
-
Dai, Y., et al. (2007). "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor."[2][3] Journal of Medicinal Chemistry, 50(7), 1584–1597. Link
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Nekrasov, D. D. (2004). "Synthesis and properties of mono- and disubstituted cyanamides." Russian Journal of Organic Chemistry, 40(10), 1387–1402. Link
- Chauhan, S., et al. (2014). "Ionic Liquid Mediated Synthesis of Cyanamides from Amidoximes." Journal of Organic Chemistry, 79(12), 5820-5826.
-
Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(4 -(3 -Amino-1H-indazol-4-yl )phenyl)-N'-(2 -fluoro-5-methylphenyl )urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor (2007) | Yujia Dai | 193 Citations [scispace.com]
